Ethyl crotonate

Atmospheric Chemistry Reaction Kinetics Volatile Organic Compounds (VOCs)

When substituting alkyl crotonates in copolymer design, a single methylene change alters Tg by 8°C-compromising coating and adhesive performance. Ethyl crotonate provides a quantifiable, reproducible solution: • Copolymer Tg = -29°C vs. -37°C for butyl analog-yielding more rigid materials for durable coatings & structural adhesives. • 80.5% conversion in 6 h with MDO; higher OH rate constant (4.96×10⁻¹¹ cm³ s⁻¹) supports structure-activity modeling. • BP 142-143°C enables atmospheric synthesis, reducing CAPEX vs. methyl crotonate. Supplied ≥98% purity; ships ambient with hazmat compliance (UN 1862, Class 3).

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 623-70-1
Cat. No. B152679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl crotonate
CAS623-70-1
Synonyms(E)-Crotonic Acid Ethyl Ester;  (E)-2-Butenoic Acid Ethyl Ester;  (E)-Ethyl but-2-enoate;  Ethyl (E)-2-Butenoate;  Ethyl (E)-Crotonate;  Ethyl trans-2-Butenoate;  Ethyl trans-Crotonate;  trans-2-Butenoic Acid Ethyl Ester
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC
InChIInChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+
InChIKeyZFDIRQKJPRINOQ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Soluble (in ethanol)

Ethyl Crotonate: Properties & Industrial Role


Ethyl crotonate (ethyl (E)-but-2-enoate, CAS 623-70-1) is an α,β-unsaturated ester with molecular formula C₆H₁₀O₂ [1]. Its molecular weight is 114.14 g/mol, and it exhibits a boiling point of 142–143 °C (lit.), a density of 0.918 g/mL at 25 °C, and a refractive index range of n20/D 1.424–1.425 [1]. It is widely employed as a flavoring agent (FEMA 3486) and as a key intermediate in organic synthesis and polymer chemistry [2].

α,β‑unsaturated ester for high‑temperature synthesis
Monomer for radical copolymerization and GTP
FEMA 3486 flavoring agent

Ethyl Crotonate: Substitution Challenges


Substituting ethyl crotonate with other alkyl crotonates (e.g., methyl, butyl) is not trivial. Subtle changes in the ester alkyl chain length produce quantifiable differences in reactivity, polymerization behavior, and material properties that are critical for application-specific outcomes. For instance, while ethyl and methyl crotonate exhibit similar gas-phase oxidation kinetics [1], their behavior in polymer synthesis diverges significantly. Ethyl crotonate demonstrates a distinct conversion rate (80.5% in 6 h) and yields copolymers with a unique glass transition temperature (Tg = –29 °C) when copolymerized with MDO, which is markedly different from butyl crotonate (85.0% conversion, Tg = –37 °C) [2]. These differences in polymerization kinetics and resulting thermal properties can dictate the suitability of a monomer for a specific coating or adhesive formulation.

Alkyl chain length alters reactivity

Methyl, butyl or tert‑butyl crotonates show quantifiable differences in polymerization kinetics and copolymer Tg that may shift application‑specific performance.

Homopolymerization feasibility differs

Ethyl crotonate does not homopolymerize under standard radical conditions, unlike tert‑butyl crotonate; direct substitution is not supported.

Ethyl Crotonate vs. Analog Crotonates


Gas-Phase Oxidation vs. Methyl Crotonate

A direct head-to-head comparison of ethyl crotonate and methyl crotonate reveals that ethyl crotonate is slightly more reactive toward OH radicals, with a rate constant of k(OH) = (4.96 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ compared to k(OH) = (4.65 ± 0.65) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for methyl crotonate. A similar trend is observed for reaction with Cl atoms, where ethyl crotonate exhibits a rate constant of k(Cl) = (2.52 ± 0.62) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ versus (2.20 ± 0.55) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for the methyl analog [1].

OH Radical Reactivity
Head‑to‑head
k(OH) = (4.96 ± 0.61)×10⁻¹¹ cm³·s⁻¹
vs methyl crotonate (4.65 ± 0.65)×10⁻¹¹
Supports atmospheric lifetime comparison
Gas phase, 298 K, relative rate method
Atmospheric Chemistry Reaction Kinetics Volatile Organic Compounds (VOCs)

MDO Copolymerization vs. Butyl Crotonate

In the bulk copolymerization with MDO (a cyclic ketene acetal), ethyl crotonate achieves a monomer conversion of 80.5% in 6 hours. This is 5.3% lower than the 85.0% conversion observed for butyl crotonate under identical conditions [1]. Furthermore, the resulting copolymer with ethyl crotonate exhibits a glass transition temperature (Tg) of –29 °C, which is 8 °C higher than the –37 °C Tg of the corresponding butyl crotonate copolymer [1].

MDO Copolymerization
Cross‑study comparable
Conversion 80.5% (vs butyl 85.0%)
Tg –29 °C (vs butyl –37 °C)
May guide copolymer stiffness selection
Bulk, 6 h, in‑situ ¹H NMR
Polymer Chemistry Radical Copolymerization Sustainable Materials

Group-Transfer Polymerization vs. Methyl Crotonate

In organo-catalyzed group-transfer polymerization (GTP) with methyl methacrylate (MMA), ethyl crotonate (EC) is incorporated into copolymers at a slightly faster rate than methyl crotonate (MC). Analysis of copolymerization kinetics shows the conversion ratio of M1 (MC) versus M2 (EC) is within the range of 0.5–1 throughout the process, indicating that EC polymerizes more rapidly [1]. This results in copolymers with a Tg of 173 °C for a 50/50 MC/EC copolymer, demonstrating the ability to tailor thermal properties based on monomer choice [1].

GTP Rate
Head‑to‑head
EC polymerizes faster than MC
MC/EC ratio 0.5–1
Supports copolymer composition design
GTP with MMA, Lewis acid catalyst
Controlled Polymerization Block Copolymers Material Science

Radical Homopolymerization vs. tert-Butyl Crotonate

A class-level inference from studies on alkyl crotonates indicates that ethyl crotonate does not undergo radical homopolymerization under standard conditions (bulk or benzene, 60°C), yielding no polymer. This is in stark contrast to bulkier esters like tert-butyl crotonate, which readily form homopolymers with molecular weights of several thousand under the same conditions [1]. This is attributed to the significant steric hindrance and chain transfer associated with the β-methyl group, which is overcome only by using bulky ester groups.

Radical Homopolymerization
Class‑level inference
No homopolymer formed
(tert‑butyl crotonate forms polymer)
Dictates use as comonomer only
Bulk/benzene, AIBN, 60 °C
Radical Polymerization Polymer Synthesis Monomer Reactivity

Physical Properties vs. Methyl Crotonate

Ethyl crotonate has a higher boiling point (142–143 °C) compared to its methyl analog, methyl crotonate (118–120 °C). This 22–25 °C difference in boiling point can be a critical factor in process design. Ethyl crotonate's higher boiling point allows for reactions at elevated temperatures under atmospheric pressure, which may be advantageous or disadvantageous depending on the thermal sensitivity of other components in the mixture . Its density of 0.918 g/mL is also lower than that of water, simplifying phase separations in aqueous work-up procedures [1].

Boiling Point
Class‑level
142–143 °C
Enables higher‑temperature atmospheric processing
22–25 °C higher than methyl crotonate
Process Engineering Solvent Selection Chemical Handling

Ethyl Crotonate: Optimal Application Scenarios


VOC Atmospheric Degradation Modeling

For researchers modeling the atmospheric fate of volatile organic compounds (VOCs), ethyl crotonate's well-defined and slightly higher rate constant for reaction with OH radicals (k(OH) = (4.96 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) compared to methyl crotonate [1] makes it a suitable probe for structure-activity relationship studies. Its reactivity data are essential for validating computational models and understanding the impact of ester chain length on tropospheric lifetime.

Bio-based Copolymers with Tailored Flexibility

In the synthesis of bio-based polymers, ethyl crotonate offers a distinct performance profile. When copolymerized with MDO, it yields a material with a Tg of –29 °C, which is significantly higher than the –37 °C Tg achieved with butyl crotonate [2]. This makes ethyl crotonate the preferred comonomer when a less flexible, slightly more rigid copolymer is desired for applications such as durable coatings or structural adhesives, providing a quantifiable alternative to softer butyl crotonate-based materials.

Controlled Polymerization for High-Tg Block Copolymers

Ethyl crotonate is a valuable monomer in group-transfer polymerization (GTP) for creating high-Tg block copolymers. Its slightly faster polymerization rate compared to methyl crotonate [3] allows for the synthesis of well-defined copolymers like poly(MC-random-EC) with a Tg of 173 °C [3]. This makes it a critical building block for advanced materials requiring high thermal stability and precise control over polymer architecture, such as in high-performance thermoplastics and specialty films.

Elevated Temperature Process Design

Process engineers designing syntheses at elevated temperatures (e.g., >120 °C) should prioritize ethyl crotonate over its lower-boiling analog, methyl crotonate. Ethyl crotonate's boiling point of 142–143 °C provides a wider operational window under atmospheric pressure, reducing the need for pressurized equipment and potentially simplifying solvent recovery. This directly translates to lower capital expenditure and safer operating conditions in large-scale chemical manufacturing.

Application
Selection Property
Validation Focus
VOC Atmospheric Fate Modeling
OH radical reactivity relative to methyl ester
Atmospheric lifetime and degradation modeling
Bio‑based Copolymer Formulation
Copolymer Tg relative to butyl analog
Stiffness and thermal behavior assessment
High‑Tg Block Copolymer Synthesis
Polymerization rate in GTP relative to methyl ester
Copolymer composition and architecture control
High‑Temperature Process Design
Elevated boiling point vs methyl crotonate
Atmospheric pressure reaction window, distillation efficiency

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